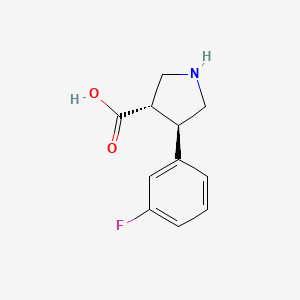

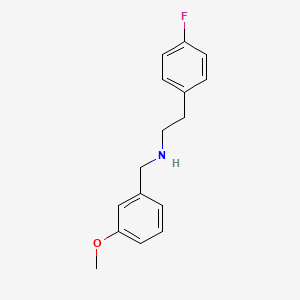

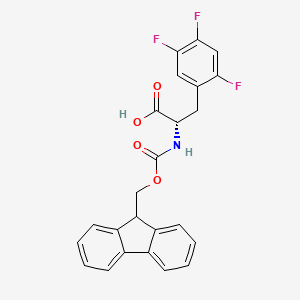

Fmoc-L-2,4,5-トリフルオロフェニルアラニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantioselective Synthesis Analysis

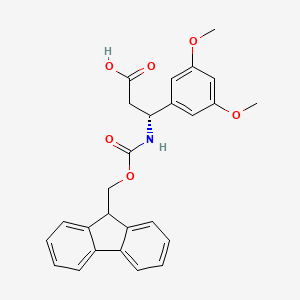

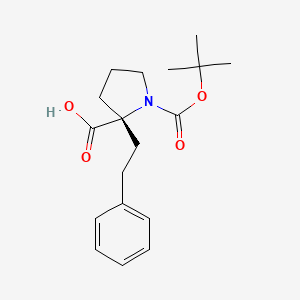

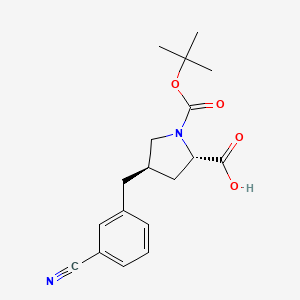

The enantioselective synthesis of derivatives of amino acids is a critical area of research in the development of pharmaceuticals and biologically active compounds. The paper titled "Enantioselective synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid (=3'-phosphono-L-tyrosine) and its incorporation into peptides" describes the asymmetric synthesis of a new amino acid derivative, specifically (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid. The synthesis involves a Schollkopf synthesis, which is a method for the preparation of β-lactams, and the use of a lithiated bis-lactim ether. The protected amino acid is then incorporated into a dodecapeptide using the Fmoc (9H-fluoren-9-yl-methoxy)carbonyl strategy, which is a common approach in solid-phase peptide synthesis. This method allows for the selective deprotection of amino, carboxyl, phenol, and phosphono functions in a controlled manner, which is essential for the synthesis of complex peptides.

Molecular Structure Analysis

The molecular structure of chiral compounds is of great importance as it determines their interaction with biological systems. In the paper "Synthesis and analytical properties of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid" , the absolute configuration of the synthesized chiral compound, (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid, was determined using X-ray structural analysis. The study found that in the crystal, the methoxyl and carbonyl groups of the ester are in a syn-periplanar position. This conformation was also observed in NMR analyses in CDCl3. Understanding the molecular structure is crucial for the development of chiral resolving agents and for the resolution of racemic mixtures, as exemplified by the resolution of (±)-3-octanol in the study.

Chemical Reactions Analysis

The synthesis of chiral compounds often involves specific chemical reactions that are designed to produce a single enantiomer. In the case of the synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid , the reaction involves the coupling of a rearranged ortho-phosphonophenolic side chain with a lithiated bis-lactim ether. This reaction is part of the Schollkopf synthesis, which is a method that allows for the preparation of enantiomerically pure β-lactams. The Fmoc strategy used in the solid-phase peptide synthesis also involves a series of chemical reactions that allow for the selective deprotection of different functional groups in the peptide chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds are influenced by their molecular structure. The X-ray structural analysis and NMR studies in the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid provide insight into the physical properties of the compound, such as its conformation in the solid state and in solution. These properties are essential for the compound's application as a chiral resolving agent. The synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid also highlights the importance of protecting groups in the synthesis of amino acid derivatives, as these groups can be selectively removed to yield the desired product with the necessary functional groups for biological activity.

科学的研究の応用

医薬品研究

Fmoc-L-2,4,5-トリフルオロフェニルアラニンを含むフッ素化フェニルアラニンは、過去数十年間、医薬品研究において熱い話題となっています . フェニルアラニンへのフッ素の導入は、類似体の酸性度、塩基性、疎水性、幾何学、立体配座、反応性、さらに生物学的利用能を調節することができます .

酵素阻害剤

ᴅ-またはʟ-フッ素化フェニルアラニンは、潜在的な酵素阻害剤として重要な役割を果たしてきました . ペプチドの構造と安定性への影響は、アミノ酸鎖内のフッ素原子の位置と数に依存することが明らかになっています .

治療薬

フッ素化フェニルアラニンは、治療薬としても使用されてきました . それらは、タンパク質の折り畳み、タンパク質-タンパク質相互作用、リボソーム翻訳、親油性、酸性度/塩基性、最適pH、安定性、熱安定性、治療特性などの側面に影響を与え、ペプチドとタンパク質の特性を調節することができます .

タンパク質およびペプチドベースのワクチン

フッ素化芳香族アミノ酸をタンパク質に組み込むと、特に治療用タンパク質とペプチドベースのワクチンにおいて、その異化安定性が向上します .

腫瘍生態系のトポグラフィーイメージング

フッ素化フェニルアラニンは、陽電子放出断層撮影(PET)を用いた腫瘍生態系のトポグラフィーイメージングに使用されてきました .

代謝特性の調節

作用機序

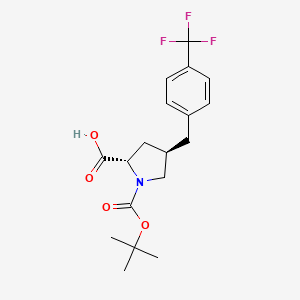

Target of Action

Fmoc-L-2,4,5-Trifluorophenylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic Acid, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids .

Mode of Action

The compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate . This reaction introduces the Fmoc group, protecting the amine from further reactions . The Fmoc group can be removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine during the coupling of amino acids, and its removal allows the next amino acid to be added .

Pharmacokinetics

Its stability under various conditions and its reactivity with bases impact its bioavailability during peptide synthesis .

Result of Action

The result of Fmoc-L-2,4,5-Trifluorophenylalanine’s action is the protection of the amine group during peptide synthesis, allowing for the controlled addition of amino acids . This enables the synthesis of peptides of significant size and complexity .

Action Environment

Environmental factors such as pH and the presence of bases influence the action, efficacy, and stability of Fmoc-L-2,4,5-Trifluorophenylalanine . For example, the presence of a base like piperidine is necessary for the removal of the Fmoc group . Furthermore, the compound’s fluorescence properties can be used for monitoring reactions .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKXQSXDLBLDX-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。